Diphenidol
Overview
Description
Diphenidol is a tertiary alcohol that is butan-1-ol substituted by two phenyl groups at position 1 and a piperidin-1-yl group at position 4 . It is an antiemetic agent used for the prevention and symptomatic treatment of nausea and vomiting associated with various conditions such as Meniere’s disease and surgery of the middle and inner ear .
Synthesis Analysis
A series of 2-carbonyl analogues of the muscarinic antagonist diphenidol bearing 1-substituents of different lipophilic, electronic, and steric properties was synthesized . Alkylation of 1-Bromo-3-chloropropane with piperidine gives 3-Piperidinopropyl chloride. The Grignard reaction of this intermediate with benzophenone gives the benzhydrol and hence, Diphenidol .Molecular Structure Analysis
The molecular formula of Diphenidol is C21H27NO .Chemical Reactions Analysis
A gas chromatography-mass spectrometry (GC–MS) method for the determination of difenidol hydrochloride in biological specimens has been developed .Physical And Chemical Properties Analysis
Diphenidol is a member of piperidines, a tertiary alcohol, and a member of benzenes . Its molecular weight is 309.45 g/mol .Scientific Research Applications
Metabolic Pathway Analysis
- Metabolite Identification : A study by Yang et al. (2021) investigated the metabolic pathways and main metabolites of diphenidol using high-resolution mass spectrometry. They identified several phase I and phase II metabolites in blood and urine samples, providing insights into diphenidol's pharmacokinetics and forensic applications (Yang et al., 2021).
Clinical Toxicology
- Determination in Biological Samples : Yang et al. (2020) developed a method for determining diphenidol in biological samples, applying it to forensic cases. This study underscores diphenidol's relevance in forensic toxicology, particularly in cases of poisoning (Yang et al., 2020).
Neuropharmacology
- Blocking Sodium Currents : Diphenidol's effect on blocking Na(+) currents was examined by Leung et al. (2010). This study highlighted its potency and long duration in producing spinal blockades, comparable to lidocaine, suggesting a potential application in spinal anesthesia (Leung et al., 2010).
- Inhibition of Ion Channels : Further exploration by Leung et al. (2012) revealed that diphenidol inhibits voltage-gated K(+) and Ca(2+) channels in neuronal cells, but does not affect store-operated Ca(2+) channels. This indicates its non-specific inhibition of voltage-gated ion channels, relevant to neurological research (Leung et al., 2012).
Cardiology
- Treatment of Arrhythmias : Diphenidol has been evaluated as a treatment for arrhythmias, as studied by Wasserman et al. (1975). Their findings, however, suggested limitations due to adverse central nervous system effects (Wasserman et al., 1975).
Vestibular Function
- Effect on Vestibular Function : Katz et al. (1969) investigated diphenidol's impact on the central vestibular mechanism and chemoreceptor trigger zone in rabbits, highlighting its potential in treating labyrinthine vertigo (Katz et al., 1969).
These studies collectively present a multifaceted view of diphenidol's scientific applications, spanning from metabolic analysis to neurological and cardiovascular implications
Diphenidol, a nonphenothiazinic anti-vertigo and anti-emetic drug, has been explored in various scientific research contexts. Here are some of its applications based on recent studies:
Metabolic Pathway Analysis
- Metabolite Identification : A study by Yang et al. (2021) investigated the metabolic pathways and main metabolites of diphenidol using high-resolution mass spectrometry. They identified several phase I and phase II metabolites in blood and urine samples, providing insights into diphenidol's pharmacokinetics and forensic applications (Yang et al., 2021).
Clinical Toxicology
- Determination in Biological Samples : Yang et al. (2020) developed a method for determining diphenidol in biological samples, applying it to forensic cases. This study underscores diphenidol's relevance in forensic toxicology, particularly in cases of poisoning (Yang et al., 2020).
Neuropharmacology
- Blocking Sodium Currents : Diphenidol's effect on blocking Na(+) currents was examined by Leung et al. (2010). This study highlighted its potency and long duration in producing spinal blockades, comparable to lidocaine, suggesting a potential application in spinal anesthesia (Leung et al., 2010).
- Inhibition of Ion Channels : Further exploration by Leung et al. (2012) revealed that diphenidol inhibits voltage-gated K(+) and Ca(2+) channels in neuronal cells, but does not affect store-operated Ca(2+) channels. This indicates its non-specific inhibition of voltage-gated ion channels, relevant to neurological research (Leung et al., 2012).
Cardiology
- Treatment of Arrhythmias : Diphenidol has been evaluated as a treatment for arrhythmias, as studied by Wasserman et al. (1975). Their findings, however, suggested limitations due to adverse central nervous system effects (Wasserman et al., 1975).
Future Directions
properties
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKLTJNUQRZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3254-89-5 (hydrochloride) | |
Record name | Diphenidol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022950 | |
Record name | Diphenidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diphenidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/, FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER, 5.87e-03 g/L | |
Record name | DIPHENIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diphenidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism by which diphenidol exerts its antiemetic and antivertigo effects is not precisely known. It is thought to diminish vestibular stimulation and depress labyrinthine function and as an antimuscarinic agent. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Diphenidol has no significant sedative, tranquilizing, or antihistaminic action. It has a weak peripheral anticholinergic effect., EXPTL, IT HAS BEEN SHOWN TO EXHIBIT WEAK PARASYMPATHOLYTIC ACTIONS, BUT TO LACK SIGNIFICANT SEDATIVE, TRANQUILIZING, OR ANTIHISTAMINIC PROPERTIES., .../DIPHENIDOL/ IS THOUGHT TO ACT UPON AURAL VESTIBULAR APPARATUS... | |
Record name | Diphenidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | DIPHENIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Diphenidol | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER, WHITE CRYSTALLINE POWDER | |
CAS RN |
972-02-1 | |
Record name | Diphenidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=972-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenidol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diphenidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difenidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO8R319LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DIPHENIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diphenidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-214, 104-105 °C | |
Record name | Diphenidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIPHENIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.